molecular formula C16H17ClN6 B12247365 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B12247365
M. Wt: 328.80 g/mol
InChI Key: BTEVETDXRZTHNV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazolopyrazine moiety, and a piperazine ring. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting with the preparation of the triazolopyrazine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazolopyrazine ring can be formed through the reaction of hydrazine derivatives with ortho esters, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . Molecular docking studies have demonstrated that the compound binds to the active sites of these kinases, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for the development of multi-targeted therapies .

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

8-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C16H17ClN6/c1-12-19-20-16-15(18-6-7-23(12)16)22-10-8-21(9-11-22)14-5-3-2-4-13(14)17/h2-7H,8-11H2,1H3

InChI Key

BTEVETDXRZTHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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